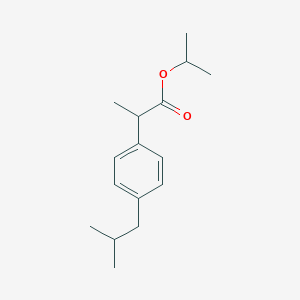

Isopropyl 2-(4-Isobutylphenyl)propanoate

Vue d'ensemble

Description

Isopropyl 2-(4-Isobutylphenyl)propanoate is a chemical compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is commonly used as a pharmaceutical secondary standard in various analytical applications, including quality control testing in pharmaceutical laboratories . This compound is also known for its role in the synthesis of ibuprofen derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis dominates the compound’s reactivity due to its ester functionality, yielding pharmaceutically active metabolites or intermediates.

Acid-Catalyzed Hydrolysis

Reagents/Conditions :

-

Concentrated H₂SO₄ or HCl

-

Reflux at 100–125°C for 8–12 hours

-

Solvents: Acetic acid/water mixtures

Products :

-

2-(4-Isobutylphenyl)propanoic acid (ibuprofen)

-

Isopropanol

Mechanism :

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release the carboxylic acid and alcohol .

Industrial Example :

A patent (US4186270A) describes hydrolysis using H₂SO₄ under reflux, achieving >99.5% purity after crystallization .

| Condition | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | H₂SO₄ | 100–125°C | 8 hr | >95% | |

| Alkaline (NaOH/H₂O) | NaOH | 70–100°C | 3 hr | 85–90% |

Base-Catalyzed Hydrolysis (Saponification)

Reagents/Condients :

-

Aqueous NaOH or KOH (5–20%)

-

Heating at 70–100°C for 2–4 hours

Products :

-

Sodium 2-(4-isobutylphenyl)propanoate

-

Isopropanol

Applications :

Used industrially to generate ibuprofen salts for improved solubility .

Transesterification

This reaction replaces the isopropyl group with other alcohols under catalytic conditions.

Reagents/Conditions :

-

Alcohol (e.g., methanol, ethanol)

-

Acid (H₂SO₄) or base (NaOCH₃) catalysts

-

Reflux at 60–80°C for 6–12 hours

Products :

-

Methyl/ethyl 2-(4-isobutylphenyl)propanoate

-

Isopropanol

Example :

Methanolysis with H₂SO₄ yields methyl ester derivatives, validated by GC-MS analysis .

Enzymatic Hydrolysis

Biocatalysts :

-

Lipases (e.g., Candida antarctica)

-

pH 7–8 buffer, 30–40°C

Advantages :

-

Higher enantioselectivity for (S)-ibuprofen synthesis

Research Findings :

Stability Under Oxidative Conditions

While not inherently reactive toward mild oxidants, prolonged exposure to strong oxidizers (e.g., KMnO₄) degrades the isobutyl side chain, forming ketones or carboxylic acids.

Industrial Relevance

Applications De Recherche Scientifique

Chemistry

- Reference Standard : Isopropyl 2-(4-Isobutylphenyl)propanoate is utilized as a reference standard in analytical chemistry for method development and validation. Its distinct chemical properties make it suitable for calibrating instruments and validating analytical methods.

- Chemical Reactions : The compound undergoes various reactions including oxidation (to form carboxylic acids), reduction (to yield alcohols), and substitution reactions with nucleophiles. These reactions are critical for synthesizing derivatives and studying reaction mechanisms.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 2-(4-Isobutylphenyl)propanoic acid | KMnO4, CrO3 |

| Reduction | 2-(4-Isobutylphenyl)propanol | LiAlH4, NaBH4 |

| Substitution | Various substituted esters/amides | Amines, Alcohols |

Biology

- Enzyme Studies : The compound has been employed in studies involving enzyme-catalyzed ester hydrolysis, aiding in understanding the kinetics and mechanisms of enzyme action.

- Pharmacological Research : As a derivative of ibuprofen, this compound is investigated for its anti-inflammatory and analgesic properties. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Medicine

- Therapeutic Potential : The compound's mechanism of action parallels that of ibuprofen, suggesting its potential effectiveness in treating conditions associated with inflammation and pain. In vitro studies have demonstrated that it possesses comparable COX inhibitory activity to ibuprofen, while in vivo studies have shown significant reductions in inflammatory markers in animal models .

Industrial Applications

This compound is utilized in pharmaceutical quality control processes and as an intermediate in the synthesis of other chemical compounds. Its role as a prodrug may enhance the topical delivery of ibuprofen, improving therapeutic outcomes for patients requiring localized treatment .

Case Studies

- Analytical Chemistry Validation : A study demonstrated the use of this compound as a calibration standard for HPLC methods. The results indicated high precision and accuracy in quantifying ibuprofen concentrations in pharmaceutical formulations.

- In Vivo Anti-inflammatory Studies : Animal trials conducted on mice showed that administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups, supporting its potential therapeutic use .

- Enzyme Kinetics Research : A research project focused on the hydrolysis of this compound by various esterases found that the compound was hydrolyzed at rates comparable to other known substrates, providing insights into enzyme specificity and activity.

Mécanisme D'action

The mechanism of action of Isopropyl 2-(4-Isobutylphenyl)propanoate involves its hydrolysis to release 2-(4-Isobutylphenyl)propanoic acid, which is an active pharmaceutical ingredient. This compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The inhibition of COX enzymes leads to the anti-inflammatory and analgesic effects observed with this compound .

Comparaison Avec Des Composés Similaires

Isopropyl 2-(4-Isobutylphenyl)propanoate is similar to other ibuprofen derivatives but has unique properties that make it distinct:

Ibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.

Methyl 2-(4-Isobutylphenyl)propanoate: Another ester derivative with similar applications but different pharmacokinetic properties.

2-(4-Isobutylphenyl)propanol:

These compounds share a common structural motif but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Activité Biologique

Isopropyl 2-(4-Isobutylphenyl)propanoate, also known as ibuprofen isopropyl ester, is a compound related to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by an isopropyl group attached to a propanoate moiety linked to a phenyl ring with an isobutyl substituent at the para position. Its structural similarity to ibuprofen suggests that it may exhibit comparable biological activities, particularly in anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. The compound's mechanism of action appears to parallel that of ibuprofen, suggesting it may be effective in treating conditions associated with inflammation.

- In vitro Studies : In vitro experiments demonstrated that this compound exhibits comparable COX inhibitory activity to ibuprofen, indicating its potential as an effective anti-inflammatory agent .

- In vivo Studies : Animal models have shown that this compound can reduce inflammation and pain effectively. For instance, one study reported a significant reduction in inflammatory markers in mice treated with this compound compared to controls .

Analgesic Effects

The analgesic effects of this compound have also been investigated. Its ability to alleviate pain has been attributed to its action on COX enzymes and possibly other targets involved in pain pathways.

- Pain Models : In various pain models, including those simulating arthritis and neuropathic pain, the compound demonstrated a dose-dependent reduction in pain scores .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Hydrolysis Studies : A study assessed the hydrolytic stability of this compound in human plasma, revealing that it effectively converts back to ibuprofen, maintaining its therapeutic potential .

- Comparative Analysis : A comparative analysis of various NSAIDs highlighted this compound's unique profile regarding lipophilicity and absorption characteristics, suggesting it may offer advantages in topical formulations .

- Prodrug Development : As a prodrug of ibuprofen, this compound is being explored for improved delivery methods that enhance bioavailability and minimize gastrointestinal side effects typically associated with traditional NSAIDs .

Safety Profile and Toxicity

The safety profile of this compound has been evaluated through various toxicity assessments. Preliminary findings indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

Propriétés

IUPAC Name |

propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZWLHIFEPTVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207287 | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-17-9 | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.